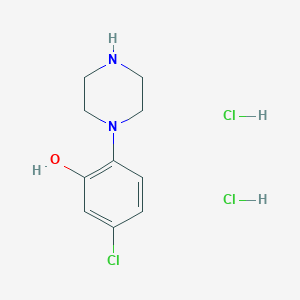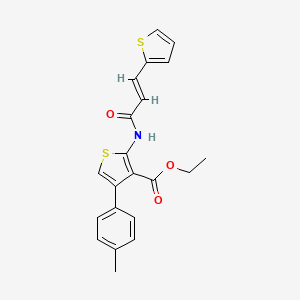
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23F3N4O2 and its molecular weight is 420.436. The purity is usually 95%.
BenchChem offers high-quality 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agrochemicals and Crop Protection
Trifluoromethylpyridine (TFMP) and its intermediates play a crucial role in the development of agrochemicals. With the global population expanding, maintaining crop production becomes increasingly important. TFMP derivatives are key structural ingredients in pesticides that prevent crop losses caused by parasites. Additionally, they help protect human populations from diseases carried by mosquitoes, such as malaria, dengue fever, and Zika virus. TFMP contains three fluorine atoms, a methyl group, and a pyridine ring. Researchers have explored different synthetic methods for introducing TFMP groups into other molecules, ensuring steady growth in demand for these compounds .
Pharmaceutical Compounds
TFMP derivatives also find applications in pharmaceutical research. Their unique physical–chemical properties make them valuable building blocks for drug development. By replacing hydrogen with fluorine, researchers can create compounds with distinct biological properties. The synthesis of TFMP intermediates involves methods like direct fluorination or assembly from trifluoromethyl-containing building blocks. These intermediates serve as essential components in the design of novel pharmaceutical agents .
Fluorinated Organic Chemicals
As the number of applications for fluorinated compounds grows, the development of fluorinated organic chemicals becomes a significant research topic. TFMP and related derivatives contribute to this field, offering diverse possibilities for designing functional materials and bioactive compounds .
Coordination Chemistry
Ligands containing the btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) motif have gained attention in coordination chemistry. These ligands, formed through a one-pot ‘click’ reaction, can generate d and f metal coordination complexes. While not directly related to TFMP, the study of pyridine-based ligands provides insights into the broader field of chemical coordination and catalysis .
Supramolecular Chemistry
Supramolecular chemistry explores non-covalent interactions between molecules. Although not exclusively focused on TFMP, understanding the properties of pyridine-based compounds contributes to this field. Researchers investigate how these molecules self-assemble, form host-guest complexes, and exhibit unique properties in various environments .
Material Science
While TFMP itself may not be a primary material, its derivatives can serve as building blocks for functional materials. Researchers explore their use in designing polymers, catalysts, and other advanced materials with tailored properties .
Propriétés
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-30-18-7-6-15(21(22,23)24)9-17(18)27-20(29)14-3-2-8-28(11-14)19-10-16(13-4-5-13)25-12-26-19/h6-7,9-10,12-14H,2-5,8,11H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMWNGMEYUWFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)
![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)

![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)
![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)

![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)

![N-(4-methoxybenzyl)-4-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2375760.png)

![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)